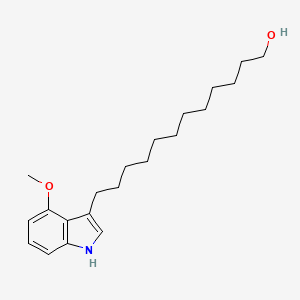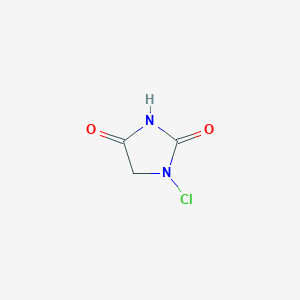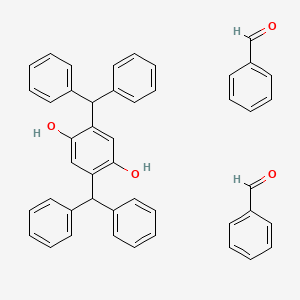
2,2,2-trichloroethyl 4-(2H-tetrazol-5-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloroethyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound known for its unique structure and potential applications in various fields This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, attached to a benzoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloroethyl 4-(2H-tetrazol-5-yl)benzoate typically involves the reaction of 4-(2H-tetrazol-5-yl)benzoic acid with 2,2,2-trichloroethanol in the presence of a dehydrating agent. Common dehydrating agents include thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloroethyl 4-(2H-tetrazol-5-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The trichloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Oxidation Reactions: The benzoate group can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted benzoates.
Reduction: Amine derivatives of the tetrazole ring.
Oxidation: Carboxylic acids or other oxidized benzoate derivatives.
Aplicaciones Científicas De Investigación
2,2,2-Trichloroethyl 4-(2H-tetrazol-5-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,2,2-trichloroethyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-(2H-tetrazol-5-yl)benzoic acid: Lacks the trichloroethyl group but shares the tetrazole and benzoate structure.
2,2,2-Trichloroethyl benzoate: Lacks the tetrazole ring but contains the trichloroethyl and benzoate groups.
Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.
Uniqueness
2,2,2-Trichloroethyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the combination of the trichloroethyl group and the tetrazole ring attached to the benzoate structure. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
651769-32-3 |
|---|---|
Fórmula molecular |
C10H7Cl3N4O2 |
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
2,2,2-trichloroethyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C10H7Cl3N4O2/c11-10(12,13)5-19-9(18)7-3-1-6(2-4-7)8-14-16-17-15-8/h1-4H,5H2,(H,14,15,16,17) |
Clave InChI |
TWAXEVFFRSUZDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NNN=N2)C(=O)OCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12534778.png)
![Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12534785.png)

![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-6-carbonitrile](/img/structure/B12534793.png)

![4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile](/img/structure/B12534808.png)






